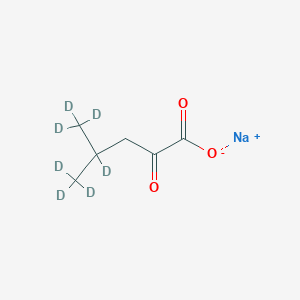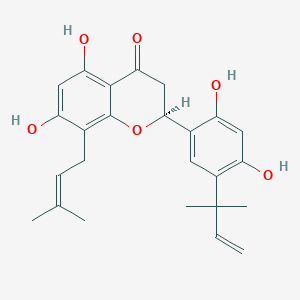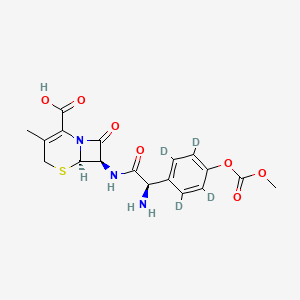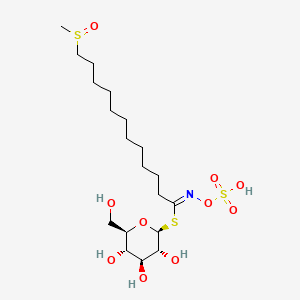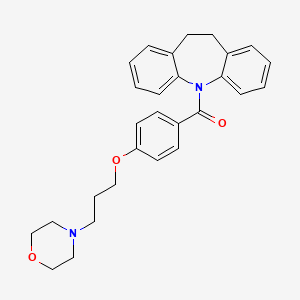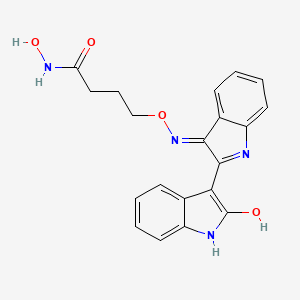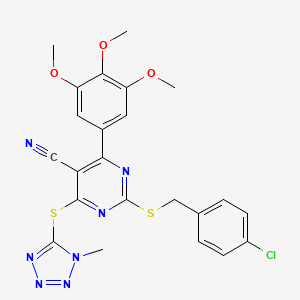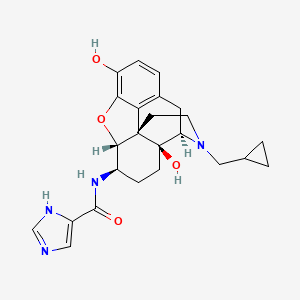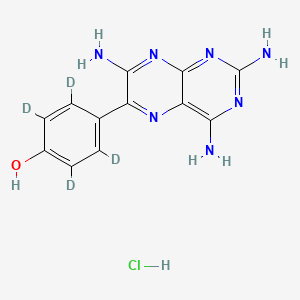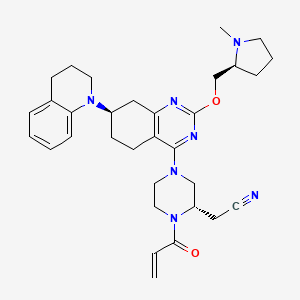
KRAS G12C inhibitor 25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 25 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound works by covalently binding to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and preventing cancer cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 25 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. A typical synthetic route may include:
Formation of the Tetrahydropyridopyrimidine Core: This step involves the use of a Boc-protected tetrahydropyridopyrimidine, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce a masked piperazine moiety.
Introduction of Chiral Building Blocks: Chiral building blocks are introduced via sequential SNAr reactions, followed by oxidation of the sulfide intermediate.
Final Assembly: The final assembly involves the installation of the prolinol subunit through palladium-catalyzed C-O bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Transition-metal-free oxidation and chromatography-free synthesis are often employed to enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 25 undergoes various chemical reactions, including:
Oxidation: The sulfide intermediate is oxidized to form the desired product.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are used to introduce key functional groups.
Common Reagents and Conditions
Common reagents and conditions used in the synthesis of this compound include:
Oxidizing Agents: Used for the oxidation of sulfide intermediates.
Palladium Catalysts: Employed in C-O bond formation reactions.
Nucleophiles: Utilized in SNAr reactions to introduce functional groups.
Major Products
The major products formed from these reactions include the final this compound compound, along with various intermediates such as the tetrahydropyridopyrimidine core and chiral building blocks .
科学的研究の応用
KRAS G12C inhibitor 25 has a wide range of scientific research applications, including:
Cancer Research: Used to study the inhibition of KRAS G12C mutant proteins in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
Drug Development: Serves as a lead compound for the development of new cancer therapies targeting KRAS mutations.
Biological Studies: Employed in studies investigating the molecular mechanisms of KRAS-driven oncogenesis and resistance to KRAS inhibitors.
作用機序
KRAS G12C inhibitor 25 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding prevents the protein from adopting its active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . The inhibition of these pathways leads to reduced cancer cell proliferation and tumor growth .
類似化合物との比較
Similar Compounds
Similar compounds to KRAS G12C inhibitor 25 include:
Sotorasib: Another KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.
Adagrasib: A covalent KRAS G12C inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein. Its optimized synthetic route and improved pharmacokinetic properties make it a promising candidate for further development and clinical application .
特性
分子式 |
C32H41N7O2 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC名 |
2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |
InChIキー |
BVNQVRSIVGNVET-ZNZIZOMTSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


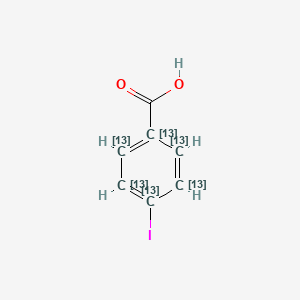
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
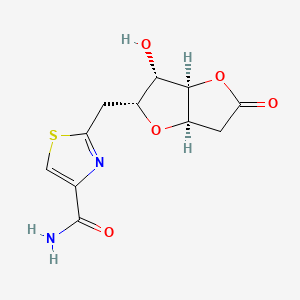
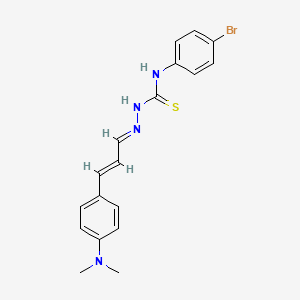
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
